Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Description
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (CAS: 128182-82-1, molecular formula: C₁₄H₁₉NO₄, molecular weight: 265.30 g/mol) is a branched ester derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety. This compound is structurally characterized by a methyl ester at the carboxyl terminus and a 3-methyl substituent on the butanoate backbone, which introduces steric hindrance and influences its reactivity . It serves as a key intermediate in peptide synthesis, particularly for constructing protease inhibitors and antiviral agents, due to its ability to modulate steric and electronic properties in target molecules .
Properties
IUPAC Name |
methyl 3-methyl-3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,9-12(16)18-3)15-13(17)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIVUQFSMYTSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate typically involves the esterification of 3-amino-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Hydrolysis of the Cbz Protecting Group
The Cbz group is selectively cleaved under acidic conditions to yield the free amine. This reaction is critical for deprotection in peptide synthesis.
Mechanism :
-
Protonation of the carbonyl oxygen weakens the Cbz group.
-
Cleavage releases CO₂ and tert-butyl alcohol, yielding the free amine.
Hydrolysis of the Methyl Ester
The ester group undergoes saponification or acid-catalyzed hydrolysis to form the carboxylic acid.
| Reagent/Condition | Product | Yield | Source |
|---|---|---|---|
| NaOH (2 M aq.), 0–50°C, 2 hr | 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid | 46% | |
| HCl (conc.), pH 2, RT | Same as above | 82% |
Notes :
-
Alkaline conditions favor saponification, while acidic conditions preserve the Cbz group.
Substitution Reactions
The ester participates in nucleophilic acyl substitution with amines or alcohols.
Mechanism :
-
Activation of the ester carbonyl by DCC forms an intermediate acyloxyphosphonium ion.
-
Nucleophilic attack by the amine/alcohol displaces the methyl group.
Hydrogenolysis of the Cbz Group
Catalytic hydrogenation removes the Cbz group under mild conditions.
| Catalyst/Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 10% Pd/C, H₂ (1–2 kg pressure), IPA/H₂O | 30–35°C, 1–2 hr | 3-Amino-3-methylbutanoic acid methyl ester | 75% |
Advantages :
-
No acidic byproducts; compatible with acid-sensitive substrates.
Comparative Reactivity
| Reaction Type | Key Reagents | Selectivity |
|---|---|---|
| Cbz Deprotection | TFA > HCl | TFA avoids ester hydrolysis |
| Ester Substitution | DCC/DMAP > H₂SO₄ | Higher yields with coupling agents |
Stability and Storage
-
Thermal Stability : Stable at RT for >6 months under inert gas.
-
Light Sensitivity : Degrades upon prolonged UV exposure.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 251.28 g/mol
- CAS Number : 51219-55-7
The compound features a benzyloxycarbonyl (Cbz) group attached to the amino group of 3-methylbutanoic acid. This structural characteristic makes it valuable in synthetic organic chemistry, especially in peptide synthesis.
Applications in Chemistry
Peptide Synthesis
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate serves as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group during chemical reactions, allowing for selective modifications without affecting the amino functionality. This protection is crucial for synthesizing complex peptides and proteins.
Building Block for Complex Molecules
The compound is utilized as a building block in the synthesis of various pharmaceutical intermediates. Its unique structure allows chemists to create diverse derivatives that can be tailored for specific biological activities.
Biological Research Applications
Enzyme Inhibition Studies
Research has indicated that compounds similar to this compound can inhibit enzymes such as cathepsin K, which plays a role in bone resorption and other physiological processes. This inhibition can be crucial for developing treatments for diseases like osteoporosis.
Protein Modification
This compound is also studied for its potential in modifying proteins through techniques such as acylation. The ability to introduce the benzyloxycarbonyl group into proteins can enhance their stability and functionality, making them more effective in therapeutic applications.
Medical Applications
Drug Development
this compound is being investigated for its role in drug development. Its structural properties allow it to serve as a precursor for designing new drugs that target specific biological pathways.
Therapeutic Delivery Systems
The compound's ability to form stable conjugates with drugs enhances their delivery efficacy. Research focuses on utilizing this compound to improve the pharmacokinetics of therapeutic agents, ensuring they reach their targets effectively.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | This compound demonstrated significant inhibition of cathepsin K activity, suggesting potential use in osteoporosis treatment. |
| Study 2 | Peptide Synthesis | The compound was successfully used as a protected amino acid in synthesizing cyclic peptides with enhanced biological activity compared to linear analogs. |
| Study 3 | Drug Delivery | Research indicated that conjugating this compound with anticancer drugs improved their solubility and bioavailability, leading to better therapeutic outcomes in preclinical models. |
Mechanism of Action
The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino compound, which can then participate in various biochemical pathways. The ester moiety may also undergo hydrolysis, further contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Structural Differences |
|---|---|---|---|---|
| Methyl 3-(((benzyloxy)carbonyl)amino)butanoate | 121054-27-1 | C₁₃H₁₇NO₄ | No 3-methyl group | Reduced steric hindrance |
| Ethyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | N/A | C₁₅H₂₁NO₄ | Ethyl ester (vs. methyl) | Increased lipophilicity (higher logP) |
| 3-(((Benzyloxy)carbonyl)amino)-2,2,3-trimethylbutanoic acid | 32097-54-4 | C₁₅H₂₁NO₄ | Additional methyl groups at C2 and C3 | Enhanced steric hindrance, reduced solubility |
| (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid | 42417-65-2 | C₁₄H₁₉NO₄ | Methyl group on nitrogen | Altered nucleophilicity of amino group |
| 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid | 83349-20-6 | C₁₂H₁₅NO₅ | Hydroxyl group at C3 (vs. methyl) | Increased hydrogen bonding capacity |
Key Observations :
- Ester Group Variation : Ethyl esters (e.g., ) exhibit higher molecular weight and lipophilicity compared to methyl esters, impacting membrane permeability in biological systems .
- Steric Effects : Additional methyl groups (e.g., 2,2,3-trimethyl in ) reduce conformational flexibility and may hinder coupling reactions in peptide synthesis .
- Functional Group Modifications : Hydroxyl-containing analogs () display improved solubility but require protection during synthetic steps to prevent side reactions .
Key Observations :
- Yield Variability : The tert-butyl-substituted MPI25b () achieves higher yields (84%) due to optimized steric compatibility, whereas bulkier analogs (e.g., trimethyl derivatives) may require harsher conditions .
- Purification Challenges : Compounds with polar groups (e.g., hydroxyl in ) necessitate gradient elution for effective separation .
Physicochemical and Spectroscopic Properties
Table 3: NMR Data Comparison (¹³C Chemical Shifts, δ ppm)
Key Observations :
Biological Activity
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, with CAS No. 128182-82-1, is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Benzyloxycarbonyl group : This protective group enhances the stability of the amino group, making it suitable for further chemical modifications.
- Methylbutanoate moiety : This ester component contributes to its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves:
- Esterification : The reaction of 3-amino-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid.
- Introduction of the benzyloxycarbonyl group : This is achieved through a reaction with benzyl chloroformate under basic conditions (e.g., sodium hydroxide) .
Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | 3-Amino-3-methylbutanoic acid, Methanol | Sulfuric acid catalyst | ~46% |
| Benzyloxycarbonylation | Benzyl chloroformate, NaOH | Basic conditions | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group can be enzymatically cleaved, releasing the active amino compound which may participate in various biochemical pathways. Additionally, the ester moiety can undergo hydrolysis, further enhancing its biological activity .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance:
- Activity against Desulfomicrobium piger : A derivative showed a minimum inhibitory concentration (MIC) of 0.26 mM, indicating potent antibacterial effects .
Enzyme Interaction Studies
The compound has been investigated for its role in enzyme mechanisms and protein-ligand interactions. These studies suggest that this compound can act as a substrate or inhibitor for various enzymes, potentially influencing metabolic pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated several salicylamide derivatives, including those based on this compound). The results indicated that modifications to the lipophilicity of these compounds significantly affected their antimicrobial potency against specific bacterial strains .
- Synthesis and Application in Drug Development : Research outlined methods for synthesizing this compound and its derivatives as potential prodrugs that could be activated in vivo, showcasing its relevance in medicinal chemistry .
Q & A
What are the established synthetic routes for Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves two key steps: (1) protection of the amino group using benzyloxycarbonyl (Cbz) chloride and (2) esterification of the carboxylic acid intermediate. For example, analogous procedures in describe using dioxane as a solvent and hydrochloric acid for deprotection, achieving near-quantitative yields . Reaction temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of Cbz chloride to the amine precursor critically affect regioselectivity and byproduct formation. Optimizing these parameters via kinetic studies (e.g., monitoring via TLC or HPLC) is recommended to minimize side reactions like over-alkylation.
How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) for this compound?
Data Contradiction Analysis:
Discrepancies may arise from polymorphic forms, impurities, or measurement techniques. For instance, reports a molecular weight of 251.28 g/mol, while provides a structure with a molecular formula (C14H19NO4) corresponding to 265.31 g/mol. Researchers should cross-validate data using orthogonal methods:
- Purity analysis: Use HPLC (≥95% purity threshold) to rule out impurities affecting melting points .
- Crystallography: Compare X-ray diffraction data (if available) to confirm polymorphic states .
- Solubility testing: Standardize solvent systems (e.g., DMSO, ethanol) and temperature controls to ensure reproducibility .
What spectroscopic techniques are most effective for characterizing this compound?
Advanced Characterization Workflow:
- NMR: ¹H-NMR (DMSO-d₆) typically shows peaks for the Cbz group (δ 7.2–7.4 ppm, aromatic protons) and the methyl ester (δ 3.6–3.8 ppm). highlights the utility of NMR in confirming stereochemistry and detecting rotamers .
- IR Spectroscopy: Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for ester and carbamate) .
- Mass Spectrometry: High-resolution MS (HRMS) can distinguish between molecular ions ([M+H]⁺) and fragmentation patterns, critical for verifying synthetic intermediates .
How does the steric hindrance of the 3-methyl group influence reactivity in downstream applications?
Steric and Electronic Considerations:
The tert-butyl-like structure at the 3-position imposes steric constraints, affecting nucleophilic substitution or coupling reactions. For example:
- Peptide coupling: Use bulky coupling agents (e.g., HATU over EDCI) to improve efficiency in amide bond formation .
- Catalytic hydrogenation: The Cbz group’s stability under H₂/Pd-C conditions allows selective deprotection without cleaving the ester moiety . Computational modeling (DFT) can predict steric interactions to guide reaction design .
What are the best practices for handling and storing this compound to ensure stability?
Stability Protocol:
- Moisture sensitivity: Store under inert gas (argon) at –20°C in airtight containers with desiccants, as hydrolysis of the ester or carbamate groups can occur .
- Light exposure: Amber glass vials are recommended to prevent photodegradation, particularly for the benzyloxy group .
- Long-term stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) to establish shelf-life limits, with periodic HPLC monitoring .
How can researchers address low yields in enzymatic resolution of the stereoisomers of this compound?
Advanced Biocatalytic Strategy:
- Enzyme screening: Use lipases (e.g., Candida antarctica Lipase B) or esterases with chiral selectivity for kinetic resolution .
- Solvent engineering: Optimize solvent polarity (e.g., tert-butanol/water mixtures) to enhance enantioselectivity and enzyme activity .
- Dynamic kinetic resolution (DKR): Combine enzymatic resolution with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% enantiomeric excess .
What computational methods are suitable for predicting the compound’s behavior in biological systems?
In Silico Modeling:
- Molecular docking: Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina, focusing on the Cbz group’s role in binding affinity .
- ADMET prediction: Tools like SwissADME can forecast solubility, permeability, and metabolic stability based on logP (calculated ~2.5) and topological polar surface area (~75 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
